molecular formula C4H8O3 B3049868 1,4-Dioxan-2-ol CAS No. 22347-47-3

1,4-Dioxan-2-ol

Cat. No.: B3049868
CAS No.: 22347-47-3
M. Wt: 104.1 g/mol
InChI Key: RNQWXOKSUCPOFS-UHFFFAOYSA-N
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Description

1,4-Dioxan-2-ol is a heterocyclic organic compound with the molecular formula C4H8O3. It is a six-membered ring containing two oxygen atoms at positions 1 and 4, and a hydroxyl group at position 2. This compound is known for its stability and versatility in various chemical reactions and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxan-2-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and physical properties compared to its analogs. This hydroxyl group allows for additional hydrogen bonding and makes it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

1,4-dioxan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-4-3-6-1-2-7-4/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQWXOKSUCPOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337353
Record name 1,4-Dioxan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22347-47-3
Record name 1,4-Dioxan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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